6-Methyloctahydronaphthalen-2(1H)-one
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Overview
Description
6-Methyloctahydronaphthalen-2(1H)-one is a chemical compound with a complex structure that includes a naphthalene ring system
Preparation Methods
The synthesis of 6-Methyloctahydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the hydrogenation of 6-methylnaphthalene under specific conditions to produce the desired compound. Industrial production methods may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum to achieve high yields and purity.
Chemical Reactions Analysis
6-Methyloctahydronaphthalen-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where functional groups such as halogens or nitro groups are introduced into the compound using appropriate reagents.
Scientific Research Applications
6-Methyloctahydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 6-Methyloctahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Methyloctahydronaphthalen-2(1H)-one can be compared with other similar compounds such as:
6-Methylnaphthalene: A precursor in the synthesis of this compound.
Octahydronaphthalene: A related compound with a similar ring structure but lacking the methyl group.
Tetralin: Another hydrogenated naphthalene derivative with different substitution patterns.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
6-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h8-10H,2-7H2,1H3 |
InChI Key |
YLYMUDUMOUDDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CC(=O)CCC2C1 |
Origin of Product |
United States |
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